

Quantum chemical calculations on the Hexaphenoxycyclotriphosphazene molecule.

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Compound of Interest

Compound Name: Hexaphenoxycyclotriphosphazene

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An In-depth Technical Guide to Quantum Chemical Calculations on the Hexaphenoxycyclotriphosphazene Molecule

Introduction

Hexaphenoxycyclotriphosphazene (HPCTP) is a halogen-free, organophosphorus compound characterized by a central inorganic phosphazene ring (P_3N_3) with six phenoxy side groups. This molecular structure imparts remarkable properties, including high thermal stability and flame retardancy, making it a valuable additive in polymer science, particularly for epoxy resins and polycarbonates.[1][2][3] The synergistic effect of phosphorus and nitrogen atoms contributes to its effectiveness as a flame retardant.[2] Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure, electronic properties, and reactivity of molecules like HPCTP.[4] These computational methods, particularly Density Functional Theory (DFT), provide insights that complement and explain experimental findings, guiding the development of new materials with enhanced properties.[5][6] This guide details the theoretical and experimental methodologies used to study HPCTP, presenting key computational data and visualizing the research workflow.

Methodology

Experimental Protocols

Synthesis of Hexaphenoxycyclotriphosphazene (HPCTP): The primary synthesis route for HPCTP is a nucleophilic substitution reaction.[1] The process typically involves:

- **Starting Materials:** Hexachlorocyclotriphosphazene (HCCP) and phenol are used as the precursors.[\[1\]](#)
- **Reaction Conditions:** The reaction is often carried out in a solvent like toluene or xylene. A base, such as sodium phenolate (formed by reacting phenol with a sodium base), is used to facilitate the substitution of chlorine atoms on the phosphazene ring with phenoxy groups.
- **Purification:** After the reaction, the product is purified. This can involve washing to remove byproducts and distillation to obtain a stable, well-defined compound.

Characterization Techniques: The structure and properties of synthesized HPCTP are confirmed through various analytical methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and ^{31}P NMR are used to confirm the chemical structure. The ^{31}P NMR spectrum typically shows a singlet, indicating the complete and symmetrical substitution of all phosphorus atoms.[\[7\]](#)[\[8\]](#)
- **Fourier Transform Infrared (FTIR) Spectroscopy:** FTIR is employed to identify the characteristic functional groups and bonds within the molecule, such as P-N, P-O-C, and aromatic C-H vibrations.[\[1\]](#)[\[5\]](#)
- **Thermal Analysis:** Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of HPCTP and its composites. TGA measures weight loss as a function of temperature, indicating decomposition temperatures, while DSC can determine properties like the glass transition temperature (T_g).[\[9\]](#)[\[10\]](#)
- **X-ray Crystallography:** Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles in the solid state.[\[5\]](#)[\[6\]](#)

Computational Details

Quantum chemical calculations are performed to model the properties of HPCTP. The typical computational workflow is as follows:

- **Geometry Optimization:** The molecular geometry is optimized to find the lowest energy conformation. This is a crucial first step as all subsequent property calculations depend on

the optimized structure.

- **Frequency Calculations:** Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR spectrum.[\[11\]](#)
- **Property Calculations:** Various electronic and spectral properties are then calculated.

Commonly employed theoretical methods and basis sets include:

- **Methodology:** Density Functional Theory (DFT) is the most widely used method due to its balance of accuracy and computational cost.[\[12\]](#) Specific functionals like B3LYP and PBE0 are frequently chosen.[\[6\]](#)[\[7\]](#) Ab initio methods are also utilized for high-accuracy calculations.[\[7\]](#)
- **Basis Sets:** Pople-style basis sets, such as 6-311G(d,p) or 6-311G**, are commonly used as they provide a good description of the electronic structure for this type of molecule.[\[6\]](#)[\[7\]](#)

Results and Discussion

Molecular Geometry

Quantum chemical calculations provide detailed information about the three-dimensional structure of HPCTP. The phosphazene ring is often found to be slightly non-planar.[\[5\]](#)

Theoretical calculations using DFT methods like B3LYP/6-311G(d,p) can predict bond lengths and angles that are in close agreement with experimental data obtained from X-ray crystallography.[\[6\]](#)

Parameter	Description	Typical Calculated Value	Experimental Ref. [6]
P-N Bond Length	Average distance between Phosphorus and Nitrogen atoms in the ring.	~1.58 Å	~1.57 Å
P-O Bond Length	Average distance between Phosphorus and exocyclic Oxygen atoms.	~1.59 Å	~1.58 Å
N-P-N Angle	Average bond angle within the phosphazene ring.	~119.7°	~119.8°
P-N-P Angle	Average bond angle within the phosphazene ring.	~120.3°	~120.1°

Note: Experimental values are for a closely related derivative, hexakis(4-phormylphenoxy)cyclo triphosphazene, as a proxy.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[13] The energy difference between them, the HOMO-LUMO gap (Egap), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[14] These energies are calculated from the optimized molecular geometry.[15]

Property	Description	Calculated Value (eV)
EHOMO	Energy of the Highest Occupied Molecular Orbital.	-6.5 to -7.0 eV
ELUMO	Energy of the Lowest Unoccupied Molecular Orbital.	-1.0 to -1.5 eV
Egap (LUMO-HOMO)	Energy gap, indicating chemical stability.	5.0 to 6.0 eV

Note: These are typical value ranges derived from DFT calculations on similar aromatic systems and may vary based on the specific functional and basis set used.

Spectral Analysis

Vibrational Spectroscopy (FTIR): DFT calculations can predict the vibrational frequencies of HPCTP, which correspond to the peaks observed in an experimental IR spectrum.[5] A complete vibrational assignment can be proposed by analyzing the normal modes from the calculation.[16]

Vibrational Mode	Description	Calculated Wavenumber (cm ⁻¹)
v(P=N)	Phosphazene ring stretching	1200 - 1300
v(P-O-C)	P-O-Ph stretching	950 - 1050
v(C=C)	Aromatic ring stretching	1450 - 1600
v(C-H)	Aromatic C-H stretching	3000 - 3100

Note: Calculated frequencies are often systematically scaled to better match experimental data.

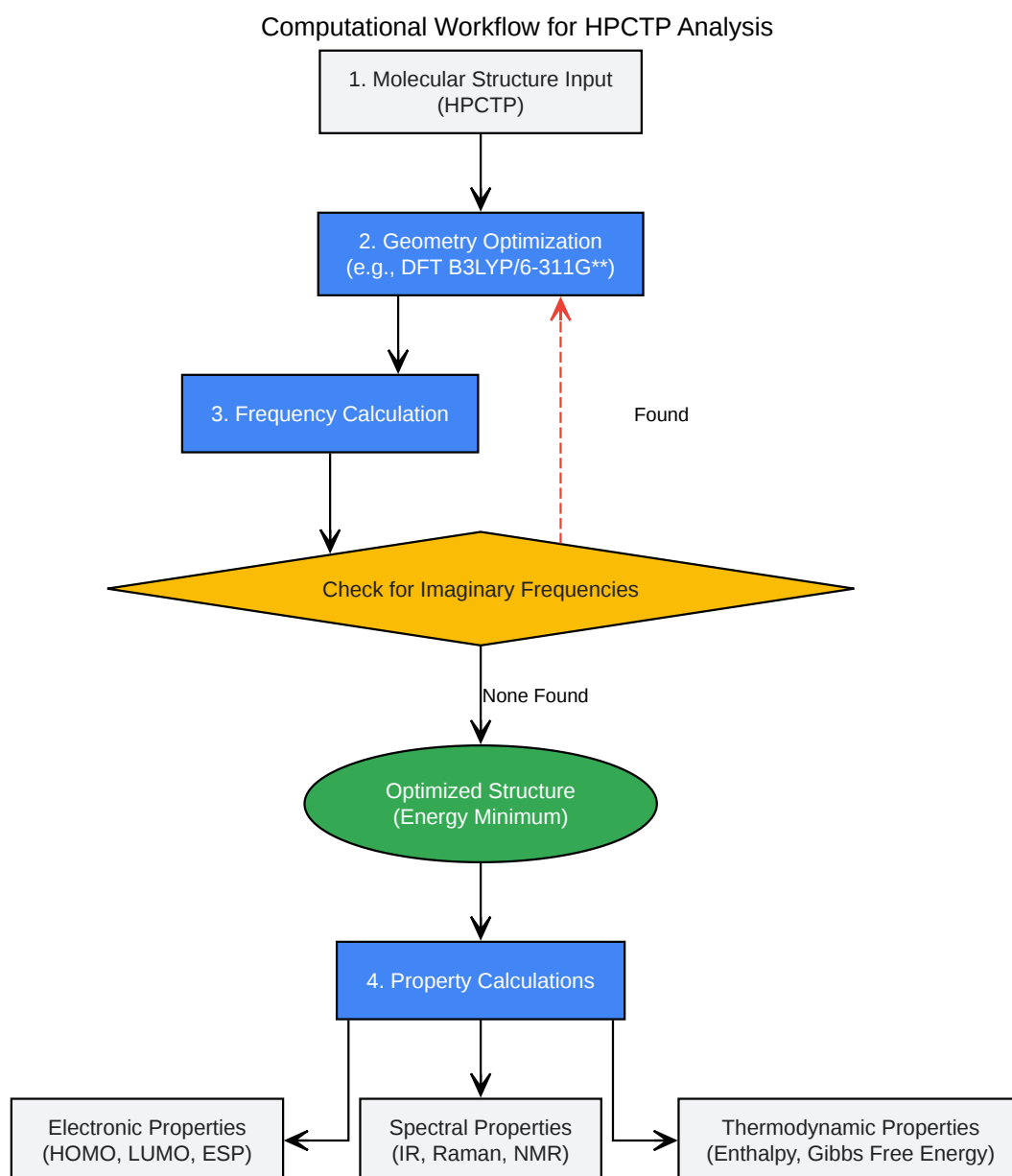
NMR Spectroscopy: Calculating NMR chemical shifts is computationally more demanding but provides valuable confirmation of molecular structure.[17] The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ^1H , ^{13}C , and ^{31}P chemical shifts.[18]

Nucleus	Description	Calculated Chemical Shift (ppm)
^{31}P	Phosphorus in the P_3N_3 ring	8 - 10
^{13}C (aromatic)	Carbons in the phenoxy groups	110 - 155
^1H (aromatic)	Protons on the phenoxy groups	6.8 - 7.5

Note: Calculated shifts are reported relative to a standard reference compound (e.g., TMS for $^1\text{H}/^{13}\text{C}$) and depend heavily on the chosen level of theory.

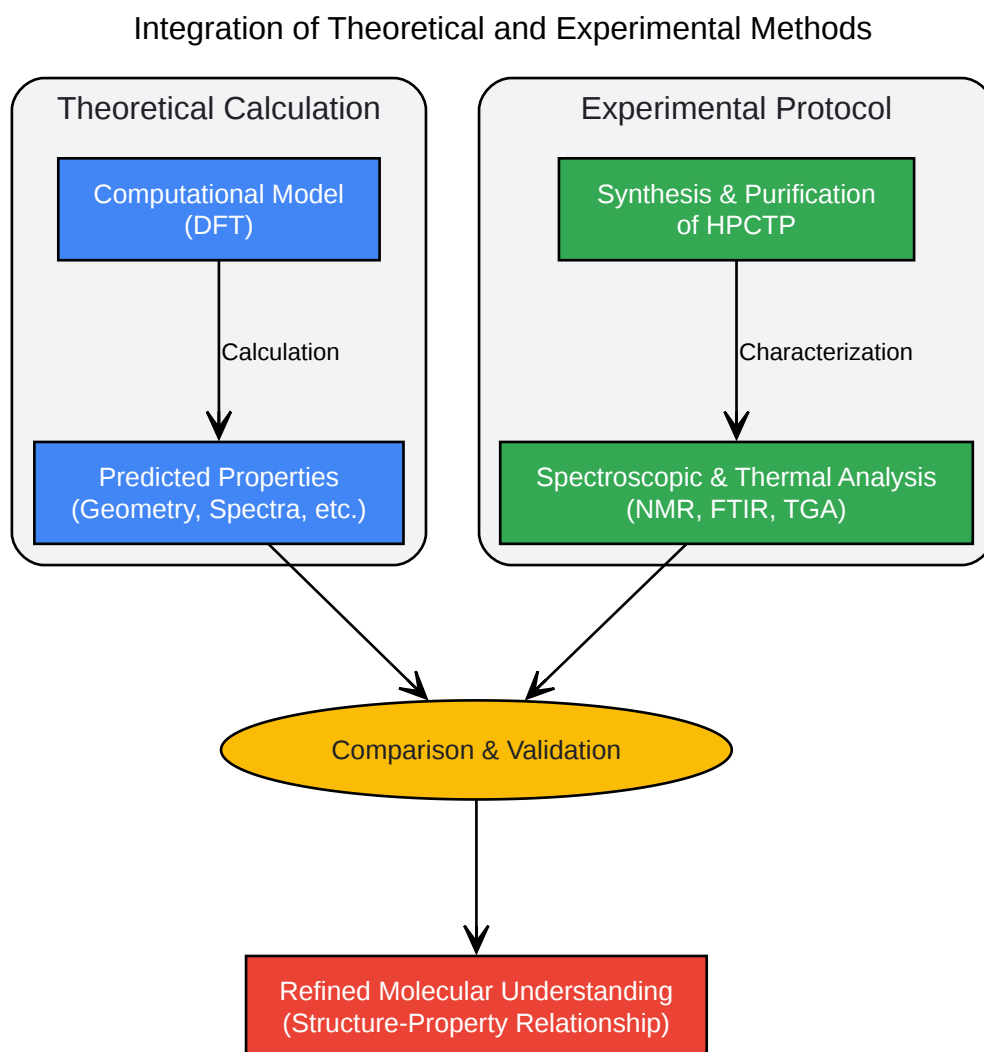
Visualizations

The following diagrams illustrate the workflow and logical connections in the computational and experimental study of HPCTP.



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Caption: Computational workflow for HPCTP analysis.



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Caption: Integration of theoretical and experimental methods.

Conclusion

Quantum chemical calculations, primarily using DFT, serve as a powerful complement to experimental investigations of **Hexaphenoxycyclotriphosphazene**. These theoretical studies provide accurate predictions of molecular geometry, electronic structure, and spectroscopic properties that align well with experimental data from techniques like X-ray crystallography,

NMR, and FTIR.[5][6] The insights gained from HOMO-LUMO analysis help in understanding the molecule's stability and reactivity, which is crucial for its application as a flame retardant and polymer additive. The synergy between computational modeling and empirical validation accelerates the rational design of new materials and provides a deeper understanding of the structure-property relationships that govern the performance of HPCTP in various applications.

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